Di-tert-butyl octanedioate
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Overview
Description
Di-tert-butyl octanedioate is an organic compound with the molecular formula C16H30O4. It is an ester derived from octanedioic acid (also known as suberic acid) and tert-butyl alcohol. This compound is known for its stability and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-tert-butyl octanedioate can be synthesized through the esterification of octanedioic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions: Di-tert-butyl octanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to octanedioic acid and tert-butyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: this compound can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.
Major Products Formed:
Hydrolysis: Octanedioic acid and tert-butyl alcohol.
Reduction: Octanediol and tert-butyl alcohol.
Transesterification: New esters depending on the alcohol used.
Scientific Research Applications
Di-tert-butyl octanedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and in transesterification reactions.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: this compound may be used in the development of prodrugs, where the ester linkage is hydrolyzed in vivo to release the active drug.
Industry: It is used as a plasticizer in the production of polymers and as an intermediate in the synthesis of various fine chemicals.
Mechanism of Action
The mechanism of action of di-tert-butyl octanedioate in chemical reactions typically involves the cleavage of the ester bond. In hydrolysis reactions, the ester bond is broken by the addition of water, resulting in the formation of octanedioic acid and tert-butyl alcohol. In reduction reactions, the ester bond is reduced to form the corresponding alcohols. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Di-tert-butyl octanedioate can be compared with other similar compounds such as:
Di-tert-butyl malonate: Another ester with similar stability and reactivity, used in organic synthesis.
Di-tert-butyl dicarbonate: A widely used reagent for introducing tert-butoxycarbonyl (BOC) protecting groups in organic synthesis.
Di-tert-butyl azodicarboxylate: Used in the Mitsunobu reaction for the synthesis of various organic compounds.
Uniqueness: this compound is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its applications in different fields, such as chemistry, biology, and industry, highlight its versatility and importance.
Properties
Molecular Formula |
C16H30O4 |
---|---|
Molecular Weight |
286.41 g/mol |
IUPAC Name |
ditert-butyl octanedioate |
InChI |
InChI=1S/C16H30O4/c1-15(2,3)19-13(17)11-9-7-8-10-12-14(18)20-16(4,5)6/h7-12H2,1-6H3 |
InChI Key |
TUQIRKHDYKGDJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCC(=O)OC(C)(C)C |
Origin of Product |
United States |
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